molecular formula C10H11N3OS2 B12915469 1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- CAS No. 110076-50-1

1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B12915469
CAS No.: 110076-50-1
M. Wt: 253.3 g/mol
InChI Key: INEOZHDEAZZDAA-UHFFFAOYSA-N
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Description

5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is a compound with the molecular formula C10H10N2OS3 and a molecular weight of 270.39 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzyl chloride with thiourea, followed by cyclization with thiosemicarbazide under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

110076-50-1

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-15-10-13-12-9(11)16-10/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

INEOZHDEAZZDAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)N

Origin of Product

United States

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